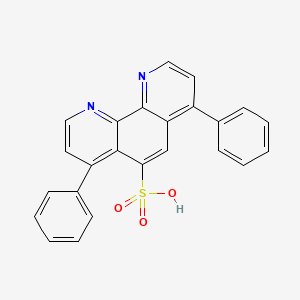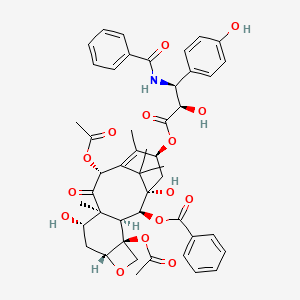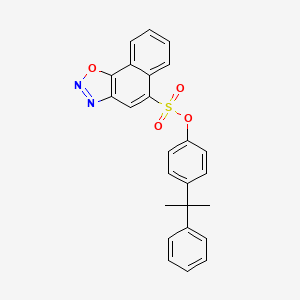
4-(2,2-Diphenylpropane-4-yloxysulfonyl)naphthoquinone-1,2-diazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diphenylpropane-4-yloxysulfonyl)naphthoquinone-1,2-diazide is a complex organic compound with the molecular formula C25H20N2O4S and a molecular weight of 444.5 g/mol . This compound is known for its unique chemical structure, which includes a naphthoquinone core and a diazide functional group, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-(2,2-Diphenylpropane-4-yloxysulfonyl)naphthoquinone-1,2-diazide typically involves multiple steps. One common synthetic route includes the reaction of 2,2-diphenylpropane-4-ol with sulfonyl chloride to form the sulfonate ester. This intermediate is then reacted with naphthoquinone-1,2-diazide under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(2,2-Diphenylpropane-4-yloxysulfonyl)naphthoquinone-1,2-diazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The diazide group can participate in substitution reactions, leading to the formation of various substituted naphthoquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2,2-Diphenylpropane-4-yloxysulfonyl)naphthoquinone-1,2-diazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Diphenylpropane-4-yloxysulfonyl)naphthoquinone-1,2-diazide involves its interaction with molecular targets such as enzymes and receptors. The diazide group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The naphthoquinone core can participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
4-(2,2-Diphenylpropane-4-yloxysulfonyl)naphthoquinone-1,2-diazide can be compared with similar compounds such as:
Naphthoquinone derivatives: These compounds share the naphthoquinone core but differ in their functional groups, leading to different chemical and biological properties.
Diazide compounds: These compounds contain the diazide functional group but have different core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the naphthoquinone core and diazide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H20N2O4S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
[4-(2-phenylpropan-2-yl)phenyl] benzo[g][1,2,3]benzoxadiazole-5-sulfonate |
InChI |
InChI=1S/C25H20N2O4S/c1-25(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)31-32(28,29)23-16-22-24(30-27-26-22)21-11-7-6-10-20(21)23/h3-16H,1-2H3 |
Clave InChI |
FFCUREHGWOIZMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC4=C(C5=CC=CC=C53)ON=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


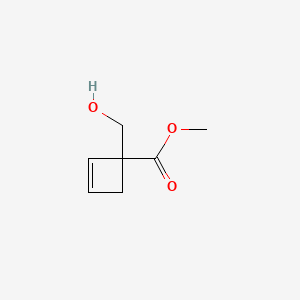
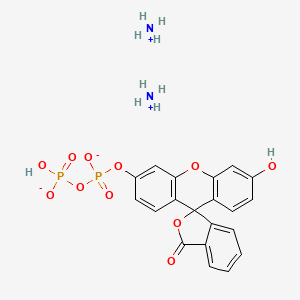
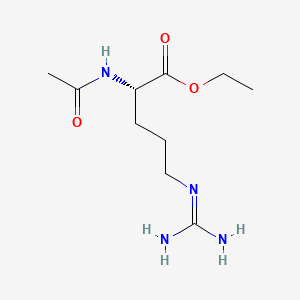
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
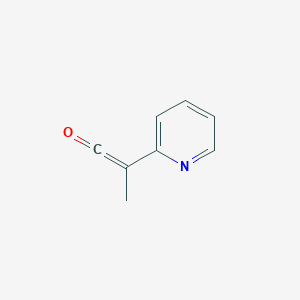
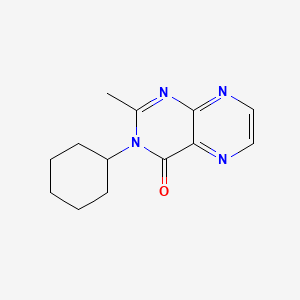
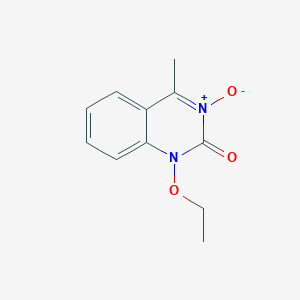
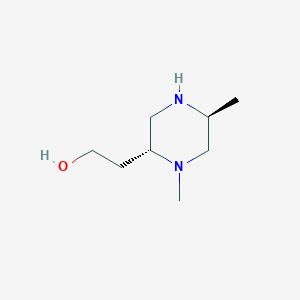
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
